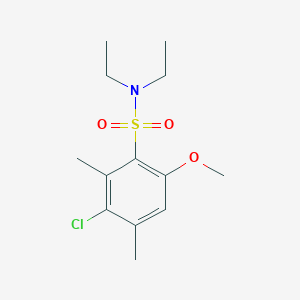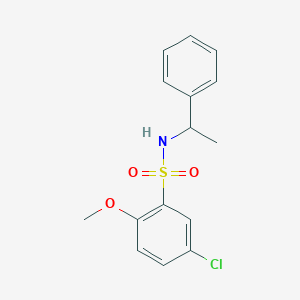
2-(4-methylphenyl)-1,3-dioxo-N-(oxolan-2-ylmethyl)isoindole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-methylphenyl)-1,3-dioxo-N-(oxolan-2-ylmethyl)isoindole-5-carboxamide is a complex organic compound with a unique structure that includes a 4-methylphenyl group, a dioxoisoindoline core, and a tetrahydro-2-furanylmethyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylphenyl)-1,3-dioxo-N-(oxolan-2-ylmethyl)isoindole-5-carboxamide typically involves multiple steps, starting with the preparation of the isoindoline core. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-methylphenyl)-1,3-dioxo-N-(oxolan-2-ylmethyl)isoindole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents onto the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while substitution reactions could introduce new alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
2-(4-methylphenyl)-1,3-dioxo-N-(oxolan-2-ylmethyl)isoindole-5-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a lead compound for drug development.
Medicine: Research into its pharmacological properties could reveal potential therapeutic applications, such as anti-inflammatory or anticancer activities.
Wirkmechanismus
The mechanism of action of 2-(4-methylphenyl)-1,3-dioxo-N-(oxolan-2-ylmethyl)isoindole-5-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. This could include binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways would depend on the specific biological context and the compound’s structure .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other isoindoline derivatives and compounds with similar functional groups, such as:
- 2-(4-methylphenyl)-N-(tetrahydro-2-furanylmethyl)acetamide
- 3-[(4-methylphenyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-ylamine
Uniqueness
What sets 2-(4-methylphenyl)-1,3-dioxo-N-(oxolan-2-ylmethyl)isoindole-5-carboxamide apart is its unique combination of functional groups and its potential for diverse chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C21H20N2O4 |
|---|---|
Molekulargewicht |
364.4 g/mol |
IUPAC-Name |
2-(4-methylphenyl)-1,3-dioxo-N-(oxolan-2-ylmethyl)isoindole-5-carboxamide |
InChI |
InChI=1S/C21H20N2O4/c1-13-4-7-15(8-5-13)23-20(25)17-9-6-14(11-18(17)21(23)26)19(24)22-12-16-3-2-10-27-16/h4-9,11,16H,2-3,10,12H2,1H3,(H,22,24) |
InChI-Schlüssel |
CKEAYPHNZDMDHB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NCC4CCCO4 |
Kanonische SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NCC4CCCO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![2-{4-[(4-Bromo-2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl methyl ether](/img/structure/B288599.png)

